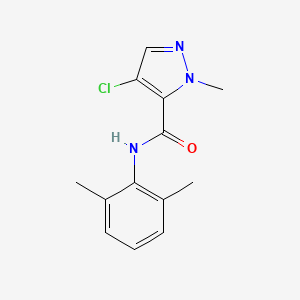
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "CDC7 inhibitor" and is a potent inhibitor of the cell division cycle 7-related protein kinase (CDC7). CDC7 is a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression. The inhibition of CDC7 by this compound has shown promising results in cancer research, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of CDC7, which is a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression. The inhibition of CDC7 by this compound has been shown to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found that this compound has a high affinity for CDC7 and inhibits its activity, leading to the induction of DNA damage and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments are its high potency and specificity towards CDC7. This compound has shown promising results in cancer research, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in cancer therapy.
2. Studies to determine the potential applications of this compound in other fields, such as neurodegenerative diseases.
3. Development of new analogs of this compound with improved potency and specificity towards CDC7.
4. Studies to determine the potential side effects of this compound and its toxicity in vivo.
5. Studies to determine the potential interactions of this compound with other drugs and their effects on its activity.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in cancer research. The inhibition of CDC7 by this compound has been found to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy. Further studies are needed to determine the safety and efficacy of this compound in vivo and its potential applications in other fields.
Synthesemethoden
The synthesis of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process. The first step involves the synthesis of 2,6-dimethylphenylhydrazine, which is then reacted with ethyl 4-chloroacetoacetate to form the corresponding pyrazoline. The pyrazoline is then treated with hydroxylamine hydrochloride to form the corresponding oxime, which is further reacted with methyl chloroformate to form the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research are vast. This compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells. The inhibition of CDC7 by this compound has been shown to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-5-4-6-9(2)11(8)16-13(18)12-10(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCVMSOTZMNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)
![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5768557.png)
![3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)

